
1-Chloro-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-butene, also known as (Z)-1-Chloro-1-butene, is an organic compound with the molecular formula C4H7Cl. It is a chlorinated derivative of butene and exists as a colorless liquid at room temperature. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Vorbereitungsmethoden
1-Chloro-1-butene can be synthesized through several methods:
Addition of Hydrogen Chloride to Butadiene: This method involves the addition of hydrogen chloride to butadiene, resulting in a mixture of 1-chloro-2-butene and this compound.
Radical Chlorination of Butene: Another method involves the radical chlorination of butene, where chlorine radicals react with butene to form this compound.
Analyse Chemischer Reaktionen
1-Chloro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, resulting in the formation of butenol.
Elimination Reactions: It can also undergo elimination reactions to form butadiene.
Addition Reactions: This compound can participate in addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated butenes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is used in the production of polymers and copolymers, which have applications in materials science and engineering.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and kinetics, providing insights into the behavior of chlorinated alkenes.
Wirkmechanismus
The mechanism of action of 1-chloro-1-butene in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the chlorine atom is removed along with a hydrogen atom, resulting in the formation of a double bond .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-butene can be compared with other chlorinated butenes, such as:
1-Chloro-2-butene: This isomer has the chlorine atom on the second carbon, resulting in different reactivity and physical properties.
3-Chloro-1-butene: In this compound, the chlorine atom is located on the third carbon, which also affects its chemical behavior.
1,2-Dichlorobutene: This compound has two chlorine atoms, leading to different reactivity patterns and applications.
This compound is unique due to its specific placement of the chlorine atom, which influences its reactivity and makes it suitable for particular applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
4461-42-1 |
|---|---|
Molekularformel |
C4H7Cl |
Molekulargewicht |
90.55 g/mol |
IUPAC-Name |
1-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
DUDKKPVINWLFBI-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C/Cl |
SMILES |
CCC=CCl |
Kanonische SMILES |
CCC=CCl |
| 7611-87-2 4461-42-1 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



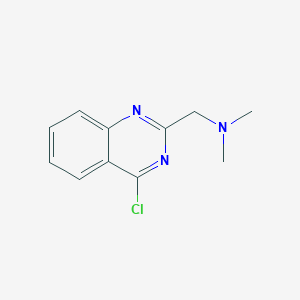
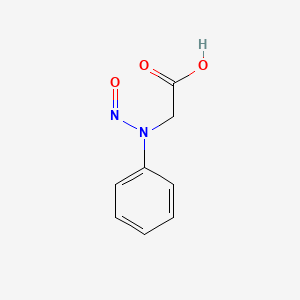

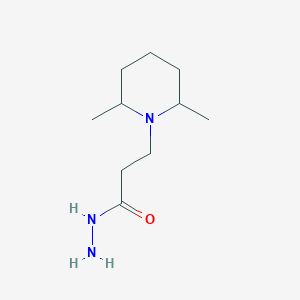
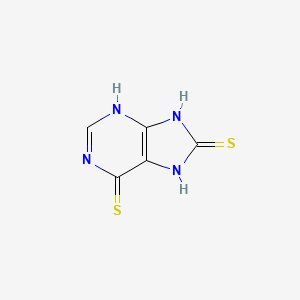
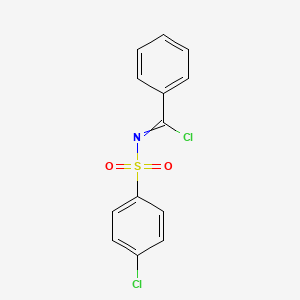
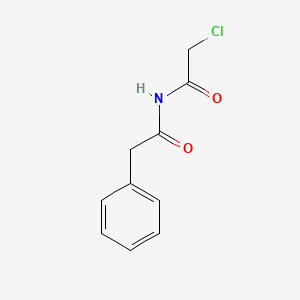
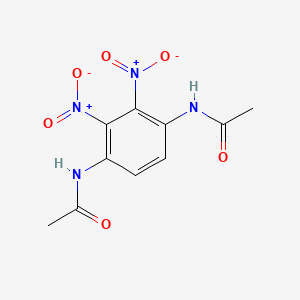
![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)
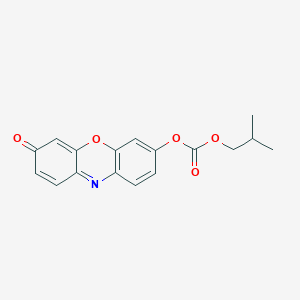

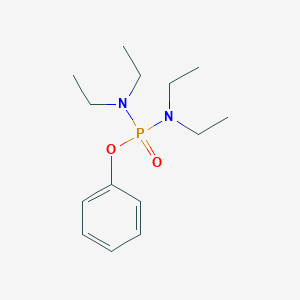
![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)
